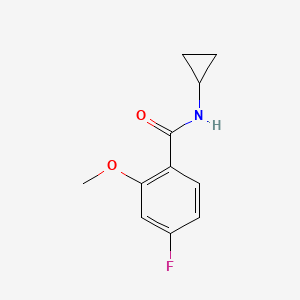
(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the CAS Number: 2624417-91-8 . It has a molecular weight of 252.29 . The IUPAC name for this compound is (4-fluoro-2-methoxyphenyl) (4-methylpiperazin-1-yl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)13(17)11-4-3-10(14)9-12(11)18-2/h3-4,9H,5-8H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the current resources.科学研究应用
4-FMPPM has been used in a variety of scientific research applications, including the study of protein-protein interactions, protein kinase and phosphatase inhibition, and the study of cellular signaling pathways. It has been used in studies to investigate the effects of drugs and other compounds on the activity of various proteins and enzymes. In addition, 4-FMPPM has been used to study the biochemical and physiological effects of various compounds on cells.
作用机制
Biochemical Pathways
Without knowledge of the compound’s primary target, it’s challenging to determine the exact biochemical pathways it affects
Result of Action
The molecular and cellular effects of (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary target and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s conformation and, consequently, its interaction with its target . .
实验室实验的优点和局限性
The advantages of using 4-FMPPM in laboratory experiments are that it is relatively inexpensive, easy to synthesize, and has a wide range of biochemical and physiological effects. In addition, 4-FMPPM can be used to study the effects of drugs and other compounds on the activity of various proteins and enzymes. However, there are some limitations to using 4-FMPPM in laboratory experiments. For example, it is not yet known how 4-FMPPM interacts with other molecules in the cell, and the mechanism of action is not yet fully understood.
未来方向
There are a number of potential future directions for 4-FMPPM research. These include further investigation into the mechanism of action of 4-FMPPM, as well as the development of new methods for synthesizing and purifying 4-FMPPM. Additionally, further research into the biochemical and physiological effects of 4-FMPPM, as well as its potential applications in drug discovery and development, could be beneficial. Finally, further research into the potential side effects of 4-FMPPM could be beneficial, as well as the development of new methods for using 4-FMPPM in laboratory experiments.
合成方法
4-FMPPM is synthesized through a four-step process. The first step involves the reaction of 4-fluorophenylacetonitrile with 4-methylpiperazine to form 4-fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone. The second step involves the reaction of 4-FMPPM with trimethylsilyl chloride, followed by the reaction with potassium tert-butoxide, to form the desired product. The third step involves the reaction of 4-FMPPM with anhydrous hydrogen fluoride, followed by the reaction with potassium tert-butoxide, to form the desired product. The fourth step involves the reaction of 4-FMPPM with anhydrous ammonia, followed by the reaction with potassium tert-butoxide, to form the desired product.
安全和危害
属性
IUPAC Name |
(4-fluoro-2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)13(17)11-4-3-10(14)9-12(11)18-2/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABPEMDKIKZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286848.png)

![2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286860.png)
![3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286867.png)
![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)
![2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286880.png)







